2-Ethyl-4-hydroxy-2-methylbutanoic acid
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Overview
Description
2-Ethyl-4-hydroxy-2-methylbutanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to a branched carbon chain
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the reaction of a Grignard reagent with an appropriate ester.
Oxidation of Alcohols: Another method involves the oxidation of 2-ethyl-4-hydroxy-2-methylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the starting materials are subjected to controlled oxidation conditions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-hydroxy-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-ethyl-4-hydroxy-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxy-2-methylbutanoic acid: Similar in structure but lacks the ethyl group.
2-Hydroxy-3-methylbutanoic acid: Differs by the position of the hydroxyl group.
3-Hydroxy-3-methylbutanoic acid: Has a different branching pattern.
Uniqueness: 2-Ethyl-4-hydroxy-2-methylbutanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on a branched carbon chain, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-7(2,4-5-8)6(9)10/h8H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
PKEYQXPTRKGUCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCO)C(=O)O |
Origin of Product |
United States |
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